What are the chemical properties of 2-Trifluoromethylbenzylsulfonyl chloride?
What are the chemical properties of 2-Trifluoromethylbenzylsulfonyl chloride?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(Trifluoromethyl)benzenesulfonyl chloride. The information is intended to support researchers and professionals in the fields of medicinal chemistry, agrochemical synthesis, and materials science.
Chemical and Physical Properties
2-(Trifluoromethyl)benzenesulfonyl chloride is an ortho-substituted benzenesulfonyl chloride, notable for the presence of a trifluoromethyl group.[1] This functional group significantly influences the compound's reactivity and the properties of its derivatives. The compound is a colorless to light yellow liquid or solid, depending on the ambient temperature, and is sensitive to moisture.[2][3]
Quantitative Data Summary
The key physical and chemical properties of 2-(Trifluoromethyl)benzenesulfonyl chloride are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 776-04-5 | [1][3][4][5] |
| Molecular Formula | C₇H₄ClF₃O₂S | [2][3][4] |
| Molecular Weight | 244.62 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow liquid or solid | [2][3] |
| Melting Point | 25 °C | [2] |
| Boiling Point | 133-135 °C at 14 mmHg | [2][4][5] |
| Density | 1.585 g/mL at 25 °C | [2][4][5] |
| Refractive Index (n²⁰/D) | 1.503 | [2][4][5] |
| Flash Point | 137.0 °C (278.6 °F) - closed cup | [1][4][5] |
| Purity | ≥97% (Assay by GC) | [1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-(Trifluoromethyl)benzenesulfonyl chloride. Below is a summary of available and expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, detailed spectrum is not provided in the search results, a Certificate of Analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the structure of 2-(Trifluoromethyl)benzenesulfonyl chloride.[3] Based on the structure, the following proton signals are expected in the aromatic region of the ¹H NMR spectrum:
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A complex multiplet pattern between approximately 7.5 and 8.2 ppm, corresponding to the four protons on the benzene ring. The ortho-substitution pattern and the presence of the electron-withdrawing trifluoromethyl and sulfonyl chloride groups would lead to distinct chemical shifts for each aromatic proton.
For ¹³C NMR spectroscopy, one would expect to observe signals for the six aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The carbon attached to the sulfonyl chloride group would also be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(Trifluoromethyl)benzenesulfonyl chloride would exhibit characteristic absorption bands for the sulfonyl chloride and trifluoromethyl functional groups. Key expected peaks include:
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Strong S=O stretching vibrations: Typically observed in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.
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Strong C-F stretching vibrations: Expected in the region of 1100-1350 cm⁻¹.
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Aromatic C-H stretching: Above 3000 cm⁻¹.
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Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2-(Trifluoromethyl)benzenesulfonyl chloride would show a molecular ion peak (M⁺) at m/z 244, with an M+2 isotope peak characteristic of a chlorine-containing compound. PubChem lists major fragment ions at m/z values of 209, 145, and 130. The fragmentation pattern would likely involve the loss of chlorine (Cl·), sulfur dioxide (SO₂), and the trifluoromethyl group (CF₃·).
Chemical Reactivity and Applications
2-(Trifluoromethyl)benzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters.[4]
Sulfonamide Synthesis
The compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental in drug discovery, as the sulfonamide moiety is a key pharmacophore in many therapeutic agents. The trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of the resulting molecules.
The general reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.
Caption: General reaction scheme for sulfonamide synthesis.
Experimental Protocols
Detailed experimental procedures are essential for the safe and efficient use of 2-(Trifluoromethyl)benzenesulfonyl chloride. The following are representative protocols for its synthesis and a key reaction.
Synthesis of 2-(Trifluoromethyl)benzenesulfonyl Chloride
While direct synthesis protocols for this specific compound are not detailed in the search results, a common and effective method for preparing arylsulfonyl chlorides is through the diazotization of an aniline, followed by a copper-catalyzed reaction with sulfur dioxide. The following is a representative procedure adapted from the synthesis of a similar compound.
Workflow for Synthesis via Diazotization
Caption: Workflow for the synthesis of 2-(Trifluoromethyl)benzenesulfonyl chloride.
Detailed Methodology:
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Diazotization: 2-(Trifluoromethyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to between -5 and 5 °C in an ice-salt bath.
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A solution of sodium nitrite in water is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction is stirred for an additional hour after the addition is complete to ensure full formation of the diazonium salt.
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Sulfonylation: In a separate flask, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled. A catalytic amount of copper(I) chloride is added.
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The cold diazonium salt solution is then added portion-wise to the sulfur dioxide/copper chloride mixture. The reaction is typically exothermic and requires careful temperature control.
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Work-up: After the reaction is complete, the mixture is poured into ice-water. The product is then extracted with an organic solvent (e.g., dichloromethane or ether). The organic layers are combined, washed with water and brine, dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.
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Purification: The crude product can be further purified by vacuum distillation.
General Protocol for Sulfonamide Synthesis
The following is a general procedure for the reaction of 2-(Trifluoromethyl)benzenesulfonyl chloride with a primary amine.
Detailed Methodology:
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Reaction Setup: A primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) are dissolved in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.
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Reagent Addition: A solution of 2-(Trifluoromethyl)benzenesulfonyl chloride (1.05 equivalents) in the same anhydrous solvent is added dropwise to the cooled amine solution over a period of 15-30 minutes.
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Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, the reaction is quenched with water or a dilute aqueous acid solution (e.g., 1M HCl). The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
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Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The solution is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated in vacuo. The resulting crude sulfonamide can be purified by recrystallization or flash column chromatography on silica gel.
Safety and Handling
2-(Trifluoromethyl)benzenesulfonyl chloride is a corrosive and hazardous chemical that requires careful handling.
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Hazards: It causes severe skin burns and eye damage.[1][3] It is also suspected of causing genetic defects.[3] The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and HCl.
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1][4][5]
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Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[2] Keep the container tightly sealed.
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Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. Users should consult original research articles and safety data sheets for complete and up-to-date information.
References
- 1. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2-(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Trifluoromethylbenzenesulphonyl chloride | C7H4ClF3O2S | CID 136616 - PubChem [pubchem.ncbi.nlm.nih.gov]
